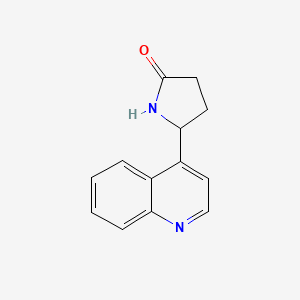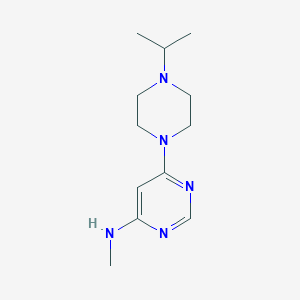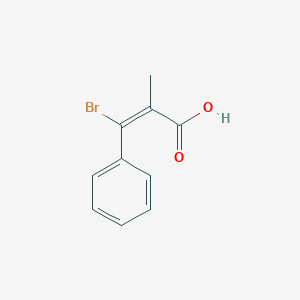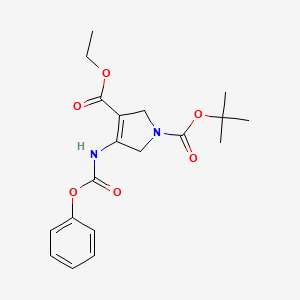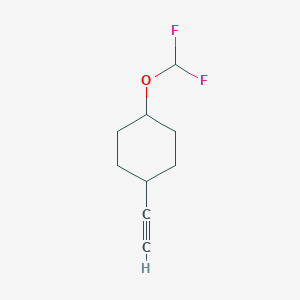
2,2-Dimethylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpiperidine-3-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpiperidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of carboxylic acids can be done through the oxidation of primary alcohols and aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to primary alcohols.
Substitution: Nucleophilic substitution reactions where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols yields carboxylic acids, while reduction of carboxylic acids yields primary alcohols.
Scientific Research Applications
2,2-Dimethylpiperidine-3-carboxylic acid has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are utilized in the synthesis of pharmaceuticals due to their biological activity . They are used as building blocks in drug design, and their derivatives have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.
3-Carboxypiperidine: A piperidine derivative with a carboxyl group at position 3.
Uniqueness
2,2-Dimethylpiperidine-3-carboxylic acid is unique due to the presence of two methyl groups at position 2 and a carboxyl group at position 3. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(7(10)11)4-3-5-9-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
GCEZPDCEVRTSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCN1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



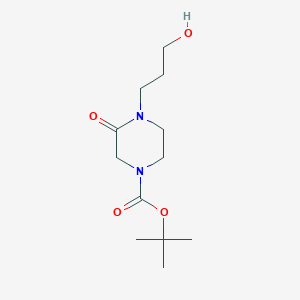

![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
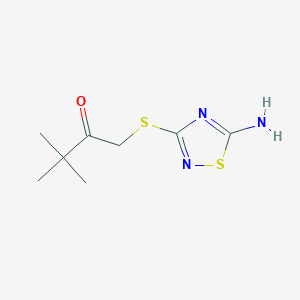
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
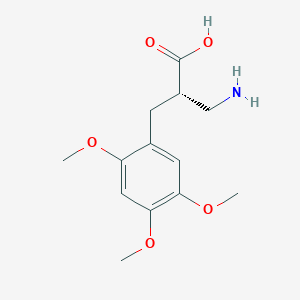
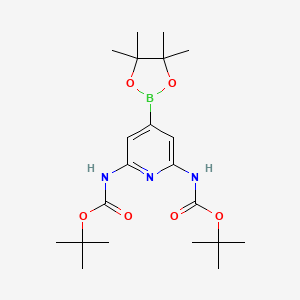
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
